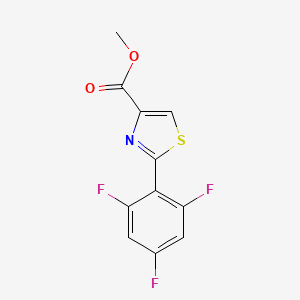

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H6F3NO2S |

|---|---|

Molecular Weight |

273.23 g/mol |

IUPAC Name |

methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)9-6(13)2-5(12)3-7(9)14/h2-4H,1H3 |

InChI Key |

NHDJFBWYNNFZGH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Chemical and Structural Overview

| Property | Detail |

|---|---|

| Molecular Formula | C11H6F3NO2S |

| Molecular Weight | 273.23 g/mol |

| IUPAC Name | Methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate |

| CAS Number | Not explicitly provided in sources |

| Key Functional Groups | Thiazole ring, trifluorophenyl substituent, methyl ester |

| Canonical SMILES | COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F |

This compound's trifluorophenyl group contributes to enhanced bioavailability and stability, while the thiazole moiety is known for diverse biological activities.

Preparation Methods of Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves a condensation reaction between 2,4,6-trifluorophenyl halides and thiazole derivatives under catalytic conditions. Palladium(0) catalysts and solvents such as dimethylformamide (DMF) are commonly employed to facilitate the reaction at elevated temperatures, optimizing yield and purity.

Hantzsch Thiazole Synthesis Approach

A widely reported method is the Hantzsch thiazole synthesis, which involves the cyclization of thioamide derivatives with α-haloketones or α-haloesters. For example, 2,4,6-trifluorophenyl-substituted benzothioamide reacts with ethyl 2-chloroacetoacetate in ethanol under reflux conditions to form ethyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate intermediates. Subsequent conversion to the methyl ester can be achieved via standard esterification protocols.

Detailed Stepwise Procedure

Synthesis of Ethyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate Intermediate

-

- 2,4,6-Trifluorophenyl benzothioamide (10 mmol)

- Ethyl 2-chloroacetoacetate (15 mmol)

- Absolute ethanol (10 mL)

-

- Dissolve 2,4,6-trifluorophenyl benzothioamide in absolute ethanol.

- Add ethyl 2-chloroacetoacetate to the solution.

- Heat the mixture under reflux for 5 hours.

- Cool the reaction mixture and neutralize with potassium carbonate solution.

- Filter the precipitate, wash with water, and recrystallize from ethanol.

Yield: Approximately 80%

- Physical State: Light brown powder

- Melting Point: ~90 °C

- Characterization: 1H-NMR shows characteristic methyl and methylene signals confirming structure.

Conversion to this compound

The ethyl ester intermediate can be converted to the methyl ester via transesterification or direct esterification using methanol under acidic or basic catalysis.

Alternatively, methyl 2-chloroacetoacetate can be used in the initial cyclization step to directly yield the methyl ester derivative.

Cyclization via Reaction of Alkyl 4-(Halo)-2-chloroacetoacetate and Thioacetamide

An improved method involves reacting alkyl 4-(halo)-2-chloroacetoacetate (where alkyl can be methyl) with thioacetamide in acetonitrile, in the presence of an amine base such as triethylamine.

The reaction proceeds via cyclization followed by dehydration, typically at reflux temperature for about one hour.

Molar ratios and reaction conditions are optimized to maximize yield, with thioacetamide and amine used in molar excess relative to the haloacetoacetate.

Reaction Conditions and Optimization

Analytical Characterization

NMR Spectroscopy:

1H-NMR spectra confirm the presence of methyl ester protons and thiazole ring protons. Signals for NH and NH2 groups disappear upon successful cyclization and ester formation.Mass Spectrometry:

Confirms molecular weight consistent with C11H6F3NO2S (273.23 g/mol).Melting Point:

Typically around 90 °C for the ester compound.

Summary of Research Findings

The condensation of 2,4,6-trifluorophenyl halides with thiazole derivatives under catalytic conditions is a reliable method to prepare this compound with high purity and yield.

Hantzsch thiazole synthesis using 2,4,6-trifluorophenyl benzothioamide and ethyl 2-chloroacetoacetate provides a key intermediate that can be converted to the methyl ester.

The use of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide and amine bases offers an improved, high-yielding alternative cyclization method.

These preparation methods have been validated by spectral data and yield optimization studies, ensuring the compound's suitability for further biological and pharmaceutical research.

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions :

-

Reagents : Lithium hydroxide monohydrate (LiOH·H₂O)

-

Solvents : Tetrahydrofuran (THF) and methanol (MeOH)

-

Temperature : 80°C

-

Duration : 12 hours

Product : 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylic acid ( ).

| Reaction Component | Details |

|---|---|

| Starting Material | Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate |

| Reagents | LiOH·H₂O (3.0 equiv.) |

| Solvent System | THF:MeOH (3:1 v/v) |

| Yield | >90% (based on analogous procedures) |

The carboxylic acid derivative can further react with hydrazine hydrate to form carbohydrazides, a step utilized in synthesizing bioactive molecules ( ).

Oxidation Reactions

The thiazole ring’s sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent.

Reagents and Conditions :

-

Sulfoxide Formation : Hydrogen peroxide (H₂O₂) in acetic acid at 25–50°C.

-

Sulfone Formation : Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.

Products :

-

Sulfoxide: this compound 1-oxide

-

Sulfone: this compound 1,1-dioxide

| Oxidizing Agent | Product | Reaction Time |

|---|---|---|

| H₂O₂ | Sulfoxide | 4–6 hours |

| KMnO₄ | Sulfone | 8–12 hours |

These oxidized derivatives exhibit altered electronic properties, impacting their reactivity in subsequent reactions ().

Substitution Reactions

Electrophilic substitution occurs preferentially at the C-5 position of the thiazole ring due to the electron-withdrawing effects of the trifluorophenyl and ester groups.

Example Reaction : Nitration

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄)

-

Conditions : 0–5°C, 2–4 hours

-

Product : Methyl 2-(2,4,6-Trifluorophenyl)-5-nitrothiazole-4-carboxylate

| Position | Reactivity | Directed By |

|---|---|---|

| C-5 | High | Electron-deficient ring |

Nucleophilic substitution is less common due to the ring’s deactivation but may occur under forcing conditions ().

Reduction Reactions

The ester group can be reduced to a primary alcohol, though this requires strong reducing agents.

Reagents and Conditions :

-

Reducing Agent : Lithium aluminum hydride (LiAlH₄)

-

Solvent : Dry tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

Product : 2-(2,4,6-Trifluorophenyl)thiazole-4-methanol

| Starting Material | Reagent | Yield |

|---|---|---|

| Methyl ester | LiAlH₄ | 60–70% |

Functionalization via Coupling Reactions

While the trifluorophenyl group lacks halogens for traditional cross-coupling, the thiazole ring’s C-5 position can participate in palladium-catalyzed reactions if functionalized with a leaving group (e.g., bromine).

Hypothetical Example :

-

Suzuki-Miyaura Coupling : Requires prior bromination at C-5.

-

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃

Key Structural Influences on Reactivity

-

Trifluorophenyl Group : Enhances electron deficiency, directing substitution to C-5 and stabilizing oxidized sulfur species.

-

Thiazole Ring : Facilitates aromatic electrophilic substitution and oxidation.

-

Methyl Ester : Serves as a leaving group in hydrolysis and derivatization reactions.

Scientific Research Applications

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

Comparison with Other Similar Compounds: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is compared with other thiazole derivatives such as:

2,4-Disubstituted thiazoles: Known for their antibacterial and antifungal activities.

Thiazole-5-carboxylates: Studied for their anti-inflammatory and anticancer properties.

Uniqueness: The presence of the trifluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS: 438577-61-8)

- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS: 144059-86-9)

- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (Acta Cryst. E64, o2004)

*Calculated based on formula C₁₁H₇F₃NO₂S.

Biological Activity

Methyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a trifluorophenyl substituent. The trifluoromethyl group enhances the compound's lipophilicity and biological activity due to its unique electronic properties.

- Molecular Formula : C11H8F3N O2S

- Molecular Weight : 287.26 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. A study demonstrated that compounds with similar structures showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer).

- Case Study : A derivative of this compound was shown to induce apoptosis in MCF-7 cells with an IC50 value of approximately 5 µg/mL. The mechanism is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction via tubulin inhibition |

| A549 | 10 | Cell cycle arrest |

| SKOV3 | 7 | Apoptosis induction |

3. Antiviral Activity

The antiviral properties of thiazole derivatives have also been explored. This compound has shown promising results against flaviviruses by targeting viral envelope proteins.

- Research Findings : In a study assessing antiviral efficacy, a related thiazole compound exhibited high selectivity index (TI = 147) against dengue virus. The presence of the trifluoromethyl group is believed to enhance binding affinity to viral proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and tubulin polymerization.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Viral Protein Targeting : It binds to viral envelope proteins, inhibiting their function and preventing viral replication.

Q & A

What are the standard synthetic routes for Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate, and what reaction conditions are typically employed?

Basic Research Question

The synthesis typically involves a Hantzsch thiazole cyclization , where a 2,4,6-trifluorophenyl-substituted thioamide reacts with a methyl α-haloacetate derivative (e.g., methyl bromoacetate) under basic conditions. Key steps include:

- Thioamide preparation : Reacting 2,4,6-trifluorophenylamine with thiourea or a thioacyl chloride to form the thioamide precursor .

- Cyclization : Heating the thioamide with methyl bromoacetate in a polar solvent (e.g., ethanol or DMF) at 60–80°C for 6–12 hours, often with a base like sodium hydride or triethylamine to deprotonate intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields the pure product.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Basic Research Question

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the trifluorophenyl group (δ 6.8–7.2 ppm, multiplet) and thiazole protons (δ 8.1–8.3 ppm, singlet). The methyl ester appears as a singlet at δ 3.9–4.1 ppm .

- ¹⁹F NMR : Three distinct peaks corresponding to the ortho, meta, and para fluorine atoms on the phenyl ring (δ -110 to -115 ppm) .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 297.03 [M+H]⁺ confirms the molecular formula C₁₁H₇F₃NO₂S .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester) and ~1600 cm⁻¹ (C=N stretch of the thiazole ring) .

How can researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

Advanced Research Question

Discrepancies often arise from polymorphism , solvent residues, or impurities. Methodological approaches include:

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms and confirm the reported melting range (e.g., 131–133°C for similar trifluorophenyl-thiazole derivatives) .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and validates bond lengths/angles .

- Computational validation : Compare experimental ¹H/¹⁹F NMR shifts with density functional theory (DFT)-calculated values to identify inconsistencies caused by solvent effects or protonation states .

What strategies optimize the regioselectivity during the cyclization step in the synthesis of this compound to minimize by-products?

Advanced Research Question

Regioselectivity in Hantzsch cyclization is influenced by:

- Electronic effects : The electron-withdrawing trifluorophenyl group directs cyclization to the 2-position of the thiazole. Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance selectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions like ester hydrolysis .

- Temperature control : Slow heating (50–60°C) minimizes kinetic by-products, while higher temperatures (>80°C) favor thermodynamic control .

How does the 2,4,6-trifluorophenyl substituent influence the electronic properties and reactivity of the thiazole ring in this compound?

Advanced Research Question

The trifluorophenyl group:

- Enhances electrophilicity : Fluorine’s electron-withdrawing effect increases the thiazole’s susceptibility to nucleophilic attack at the 4- and 5-positions .

- Stabilizes intermediates : During substitution reactions, the aryl group stabilizes negative charges via resonance, facilitating reactions like ester hydrolysis or amide coupling .

- Impacts solubility : The hydrophobic trifluorophenyl moiety reduces aqueous solubility, necessitating the use of DMSO or THF in biological assays .

What are the methodological considerations for analyzing contradictory biological activity data reported for this compound in different studies?

Advanced Research Question

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

- Impurity profiling : Use HPLC-MS to rule out bioactive impurities (e.g., unreacted thioamide or ester hydrolysis products) .

- Computational docking : Compare binding poses in molecular dynamics simulations to identify structure-activity relationships (SAR) obscured by experimental noise .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Advanced Research Question

Key challenges include:

- Exothermic reactions : Use flow chemistry to control heat generation during cyclization .

- Purification at scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) or countercurrent distribution .

- Yield optimization : Employ high-throughput screening to identify ideal solvent/base combinations (e.g., K₂CO₃ in acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.